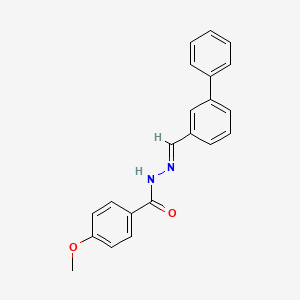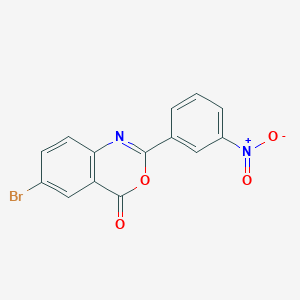![molecular formula C18H26N4O4 B5542698 1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B5542698.png)
1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound falls under the category of piperidine derivatives, associated with various chemical and biological activities. Although specific research on this compound is limited, related structures have been synthesized and studied for their potential applications and properties.
Synthesis Analysis
Synthesis of related piperidine derivatives typically involves multi-step chemical reactions, starting from basic aromatic or heteroaromatic compounds. The synthesis process may include steps like sulfonylation, alkylation, and cyclization. For example, the synthesis of related compounds has been described using starting materials like organic acids transformed into corresponding esters, hydrazides, and finally into the desired oxadiazole derivatives through various chemical reactions (Khalid et al., 2016).
Molecular Structure Analysis
The molecular structure of piperidine derivatives is typically confirmed through spectroscopic techniques such as NMR, IR, and X-ray diffraction studies. These compounds usually exhibit specific conformational features, such as the piperidine ring adopting a chair conformation and the presence of intermolecular hydrogen bonds contributing to the crystal packing (Kumara et al., 2017).
Chemical Reactions and Properties
Piperidine derivatives participate in various chemical reactions, reflecting their reactivity towards nucleophiles and electrophiles. The electrophilic and nucleophilic sites can be identified through computational methods such as density functional theory (DFT) calculations (Kumara et al., 2017). The chemical properties may also include their ability to form stable crystal structures through intermolecular hydrogen bonding.
Physical Properties Analysis
The physical properties of piperidine derivatives, such as solubility, melting point, and crystallinity, can be assessed through experimental approaches. The crystallographic data provide insights into the molecular and solid-state structure, influencing the compound's physical properties (Naveen et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, can be studied through experimental and theoretical approaches. For instance, the interaction of piperidine derivatives with biological enzymes or receptors can be analyzed through binding affinity studies and molecular docking (Khalid et al., 2016).
Wissenschaftliche Forschungsanwendungen
Synthesis and Spectral Analysis
- The synthesis and spectral analysis of related compounds, like 1,3,4-oxadiazole bearing compounds, show their potential due to significant biological activities. Compounds with similar structures have been synthesized and structurally elucidated through modern spectroscopic techniques, indicating the chemical feasibility and structural versatility of this chemical class (Khalid et al., 2016).
Biological Activities
- The biological activities of similar compounds have been extensively studied. For instance, compounds with 1,3,4-oxadiazole and piperidine skeletons have been screened against various biological targets such as Gram-negative and Gram-positive bacteria, showing moderate to talented activity. This suggests the potential of related compounds in biomedical applications (Khalid et al., 2016).
Antioxidant Properties
- Derivatives of 1,3,4-oxadiazole and piperidine have demonstrated antioxidant properties, as seen in studies where these compounds were screened for their activity against various free radicals. The findings suggest the antioxidant potential of such compounds, which could be relevant for the target chemical (Mallesha et al., 2014).
Antimicrobial Activity
- The antimicrobial activity of compounds with structural similarities to the target chemical has been researched. For example, studies have shown that 1,3,4-oxadiazole derivatives exhibit strong antimicrobial activity, indicating the potential use of such compounds in antimicrobial applications (Krolenko et al., 2016).
Potential in Drug Design
- The structural features of compounds like 1,3,4-oxadiazole and piperidine derivatives are often explored in the design of new drugs, especially for targeting central nervous system receptors. This highlights the significance of such structures in pharmaceutical research (Jansen et al., 2008).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-[3-(2-methylpropyl)-1,2-oxazol-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O4/c1-12(2)10-13-11-15(25-20-13)18(23)22-8-5-4-6-14(22)17-19-16(21-26-17)7-9-24-3/h11-12,14H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMUBGQVCHQNNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NOC(=C1)C(=O)N2CCCCC2C3=NC(=NO3)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Isobutyl-5-isoxazolyl)carbonyl]-2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methylphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5542625.png)
![3-[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-4-yl]-1,3-oxazolidin-2-one](/img/structure/B5542638.png)


![N-[2-(4-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenoxy)ethyl]acetamide](/img/structure/B5542647.png)

![N'-[4-(methylthio)benzylidene]-3-nitrobenzohydrazide](/img/structure/B5542672.png)

![2-methoxy-5-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B5542687.png)
![6-methyl-2-({4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperidinyl}carbonyl)imidazo[1,2-a]pyridine](/img/structure/B5542691.png)

![4-methyl-2-[2-(4-methyl-1-piperidinyl)-2-oxoethoxy]pyrimidine](/img/structure/B5542716.png)
![2-(3-fluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5542719.png)
![1-(2-biphenylyl)-4-[(4-methyl-3-pyridinyl)carbonyl]-2-piperazinone](/img/structure/B5542720.png)